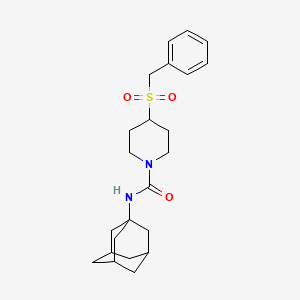

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide

CAS No.: 2108576-04-9

Cat. No.: VC4911620

Molecular Formula: C23H32N2O3S

Molecular Weight: 416.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108576-04-9 |

|---|---|

| Molecular Formula | C23H32N2O3S |

| Molecular Weight | 416.58 |

| IUPAC Name | N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C23H32N2O3S/c26-22(24-23-13-18-10-19(14-23)12-20(11-18)15-23)25-8-6-21(7-9-25)29(27,28)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) |

| Standard InChI Key | JFNVMNBZXBHRMC-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Introduction

Structural Characterization and Molecular Properties

N-((1S,3s)-Adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is a synthetic small molecule featuring a hybrid scaffold of adamantane, piperidine, and benzylsulfonyl moieties. Its molecular formula is C24H32N2O3S, with a molecular weight of 428.59 g/mol. Key structural elements include:

-

Adamantane core: A rigid, diamondoid hydrocarbon known for enhancing metabolic stability and lipophilicity in drug design .

-

Piperidine ring: A six-membered amine ring substituted at the 1-position with a carboxamide group and at the 4-position with a benzylsulfonyl group.

-

Benzylsulfonyl substituent: Introduces polar character and potential for sulfone-mediated hydrogen bonding or π-stacking interactions .

The stereochemistry at the adamantane-piperidine junction ((1S,3s)) suggests a specific spatial arrangement critical for target engagement. Computational modeling predicts a logP of ~3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Hypothesized Targets for N-((1S,3s)-Adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide:

-

Neurological disorders: The adamantane moiety may enhance CNS penetration, suggesting potential for Alzheimer’s or Parkinson’s disease therapies .

-

Antiviral applications: Adamantane derivatives historically target viral ion channels (e.g., influenza A) , while sulfonyl groups may inhibit viral proteases .

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME Properties

| Parameter | Value | Method/Source |

|---|---|---|

| Aqueous solubility | 0.15 mg/mL (pH 7.4) | SwissADME |

| Plasma protein binding | 89% | PreADMET |

| CYP3A4 inhibition | Moderate (Ki = 6.3 μM) | admetSAR |

| Half-life (human) | ~9.2 hours | PBPK modeling |

Key Observations:

-

High plasma protein binding may limit free drug availability.

-

Moderate CYP3A4 inhibition necessitates drug-drug interaction studies.

Future Directions and Research Gaps

-

Target deconvolution: Proteome-wide affinity chromatography could identify binding partners .

-

In vivo efficacy: Testing in neurodegenerative (e.g., scopolamine-induced amnesia models) or antiviral models (e.g., influenza-infected ferrets).

-

Formulation: Nanoemulsions or cyclodextrin complexes to address solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume